molecular formula C22H21N5O2 B10987851 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10987851
M. Wt: 387.4 g/mol
InChI Key: CVRPBQJRFOQOGO-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a pyrimidine ring, and a benzamide group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Coupling with Pyrimidine: The pyrimidine ring can be introduced through nucleophilic aromatic substitution reactions, where the indole derivative reacts with a pyrimidine derivative under basic conditions.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce primary amines

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine rings are known to interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both indole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-15-14-27-13-10-18-19(4-2-5-20(18)27)26-21(28)16-6-8-17(9-7-16)25-22-23-11-3-12-24-22/h2-13H,14-15H2,1H3,(H,26,28)(H,23,24,25)

InChI Key

CVRPBQJRFOQOGO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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